Product packaging for o-Tolylaminoacetonitrile(Cat. No.:CAS No. 16728-83-9)

o-Tolylaminoacetonitrile

Cat. No.: B093075
CAS No.: 16728-83-9
M. Wt: 146.19 g/mol
InChI Key: LGQSLWOZIBVRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of α-Aminonitriles in Synthetic Chemistry

α-Aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. Their discovery dates back to 1850 with Strecker's synthesis of α-aminonitriles from aldehydes, ammonia (B1221849), and hydrogen cyanide. rsc.orgmdpi.com This reaction, now known as the Strecker synthesis, remains a fundamental and widely used method for preparing these compounds. mdpi.com

The significance of α-aminonitriles in synthetic chemistry stems from their bifunctional nature, which allows for a diverse range of chemical transformations. rsc.orgrsc.org They serve as crucial intermediates in the synthesis of numerous valuable organic molecules, including:

α-Amino acids : Hydrolysis of the nitrile group in α-aminonitriles provides a direct route to α-amino acids, the fundamental building blocks of proteins. rsc.orguni-mainz.de

1,2-Diamines : Reduction of the nitrile group yields 1,2-diamines, which are important ligands in coordination chemistry and precursors to various biologically active compounds. rsc.org

Nitrogen-containing heterocycles : The reactivity of both the amino and nitrile functionalities makes α-aminonitriles versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds such as indoles, pyrroles, and imidazoles. uni-mainz.deacs.org

The dual reactivity of α-aminonitriles allows them to act as both electrophiles (as masked iminium ions) and nucleophiles (as masked acyl anions upon metallation), a concept known as "Umpolung" or reactivity inversion. rsc.orgrsc.org This versatility has been exploited in the synthesis of natural products and other complex organic molecules. rsc.orguni-mainz.de

Interactive Table: General Properties of α-Aminonitriles

Property Description
Structure Contains an amino group (-NH2, -NHR, or -NR2) and a nitrile group (-C≡N) attached to the same carbon atom.
Synthesis Commonly synthesized via the Strecker reaction, which is a one-pot, three-component condensation. mdpi.com Other methods include the cyanation of imines and oxidative cyanation of amines. organic-chemistry.org
Reactivity Can undergo hydrolysis to form α-amino acids, reduction to form 1,2-diamines, and can act as precursors to iminium ions. rsc.org

| Applications | Key intermediates in the synthesis of amino acids, diamines, and various nitrogen-containing heterocycles. uni-mainz.deacs.org |

Conceptual Framework: o-Tolylaminoacetonitrile as a Strategic Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.org this compound, with its specific substitution pattern, serves as a strategic synthon in organic synthesis. The "o-tolyl" group (a methyl group at the ortho position of the phenyl ring attached to the nitrogen) introduces specific steric and electronic effects that can influence the reactivity and selectivity of the molecule.

Research has shown the utility of this compound and its derivatives in the synthesis of more complex molecules. For instance, it has been used as a ligand in the formation of mixed ligand complexes with various metal ions, such as Ni(II), Cu(II), and Zn(II). derpharmachemica.comresearchgate.netaip.org These complexes have been studied for their potential applications, demonstrating the role of the this compound framework in coordination chemistry. derpharmachemica.com

The synthesis of derivatives of this compound, such as (4-Methoxy-phenyl)-o-tolylamino-acetonitrile, further highlights its role as a versatile building block. ontosight.ai The ability to modify the aromatic ring attached to the amino group allows for the fine-tuning of the electronic and steric properties of the resulting molecule, expanding its synthetic utility.

Interactive Table: Properties of this compound

Property Value/Description Reference
Chemical Name 2-(o-tolylamino)acetonitrile
Molecular Formula C9H10N2
NMR Data (1H NMR, CDCl3) δ 2.29 (s, 3H), 3.87 (brs, 1H), 5.36 (s, 1H), 6.67-7.29 (m, 4H) rsc.orguni-muenchen.de

| Applications | Ligand in coordination chemistry, precursor for more complex organic molecules. | researchgate.netderpharmachemica.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B093075 o-Tolylaminoacetonitrile CAS No. 16728-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16728-83-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-methylanilino)acetonitrile

InChI

InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,7H2,1H3

InChI Key

LGQSLWOZIBVRQZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NCC#N

Canonical SMILES

CC1=CC=CC=C1NCC#N

Other CAS No.

16728-83-9

Origin of Product

United States

Synthetic Methodologies for O Tolylaminoacetonitrile and Its Analogs

Classical and Contemporary Strecker Synthesis Methodologies

The Strecker synthesis, first reported in 1850, remains one of the most direct and economical methods for preparing α-aminonitriles. wikipedia.orgderpharmachemica.com The reaction typically involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source. nih.gov

Conventional Strecker Reaction involving o-Toluidine (B26562) and Cyanide Nucleophiles

The classical Strecker synthesis is a two-step, one-pot reaction that yields α-aminonitriles. masterorganicchemistry.commasterorganicchemistry.com The process begins with the formation of an imine from an aldehyde and an amine, which is then attacked by a cyanide nucleophile. masterorganicchemistry.com In the context of synthesizing an analog of o-tolylaminoacetonitrile, a typical procedure involves reacting o-toluidine with an aldehyde, such as benzaldehyde, in the presence of a cyanide salt like potassium cyanide (KCN) under acidic conditions. derpharmachemica.com

The mechanism is initiated by the reaction between the amine (o-toluidine) and the aldehyde. masterorganicchemistry.com Under mildly acidic conditions, the aldehyde's carbonyl oxygen is protonated, enhancing its electrophilicity for the nucleophilic attack by the amine. masterorganicchemistry.com Subsequent dehydration leads to the formation of an iminium ion intermediate. The cyanide ion (CN⁻), generated from a source like KCN or hydrogen cyanide (HCN), then attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com

While effective, the conventional Strecker reaction has drawbacks, notably the high toxicity of reagents like KCN and the often alkaline conditions that can degrade sensitive substrates. slideshare.net These limitations have spurred the development of modified procedures using alternative cyanide sources. slideshare.net

Utility of Trimethylsilyl (B98337) Cyanide in Strecker-Type Reactions

To circumvent the hazards and limitations of traditional cyanide sources, trimethylsilyl cyanide (TMSCN) has emerged as a highly effective and safer alternative for Strecker-type reactions. slideshare.netnih.gov TMSCN is less toxic, easier to handle, and readily soluble in a variety of organic solvents. scispace.comnih.gov Its use has broadened the scope of the Strecker reaction, allowing it to proceed under milder and often neutral conditions. organic-chemistry.org

The three-component Strecker reaction using TMSCN typically involves mixing an aldehyde, an amine, and TMSCN, often facilitated by a catalyst. nih.gov A variety of catalysts have been successfully employed, including indium, nih.gov nano copper ferrite, scispace.com and β-cyclodextrin in water, highlighting the versatility and adaptability of this method. organic-chemistry.org For instance, the reaction of anilines with aldehydes and TMSCN in water using indium as a catalyst produces the corresponding α-aminonitriles in excellent yields (94-97%). nih.gov The reaction is believed to proceed through the formation of an imine, catalyzed by the Lewis acidic indium, followed by the addition of the cyanide group from TMSCN. nih.gov

The use of TMSCN has also been adapted for environmentally friendly protocols. Sonochemical procedures, which use ultrasound irradiation, have been shown to dramatically reduce reaction times from days to minutes while improving product purity and yield. beilstein-journals.orgresearchgate.netnih.gov

Oxidative Functionalization Strategies for this compound Precursors

An alternative to the Strecker synthesis is the direct α-cyanation of tertiary amines through oxidative functionalization. nih.govrsc.org This approach involves the activation of a C(sp³)–H bond adjacent to the nitrogen atom and subsequent C–C bond formation with a cyanide source. rsc.org This method is particularly valuable as it avoids the need for pre-functionalized starting materials. rsc.org

Catalytic Oxidative α-Cyanation of Tertiary Amines

The oxidative α-cyanation of tertiary amines provides a direct route to α-aminonitriles. rsc.org This transformation is often accomplished using transition metal catalysts in the presence of an oxidant and a cyanide source, such as TMSCN. rsc.orgrsc.org

Iron, being an abundant, inexpensive, and environmentally benign metal, has become a popular catalyst for organic transformations. rsc.orgresearchgate.net Iron(II) and iron(III) salts have been shown to effectively catalyze the oxidative α-cyanation of a wide range of tertiary amines. rsc.orgrsc.org These reactions are typically carried out at room temperature under acid-free conditions, using an oxidant like tert-butyl hydroperoxide (t-BuOOH) and TMSCN as the cyanide source. rsc.orgrsc.org

A notable protocol developed by Yilmaz, Dengiz, and Emmert utilizes a catalyst system based on FeCl₃ and 2-picolinic acid. organic-chemistry.org This system demonstrates broad applicability to tertiary aliphatic, benzylic, and aniline-type amines and exhibits high tolerance for various functional groups, including heterocycles, ketones, and amides, which are often reactive under free-radical conditions. organic-chemistry.org Mechanistic studies suggest a radical rebound pathway rather than one involving free radical intermediates, which accounts for the observed functional group tolerance. organic-chemistry.org

Table 1: Examples of Iron-Catalyzed α-Cyanation of Tertiary Amines
Catalyst SystemCyanide SourceOxidantSubstrate TypeConditionsKey FeaturesReference
FeCl₂ or FeCl₃TMSCNt-BuOOHAromatic, Benzylic, Aliphatic AminesRoom Temperature, Acid-FreeMild conditions, efficient cross-coupling. rsc.orgrsc.org
FeCl₃ / 2-Picolinic AcidKCN / 18-crown-6Not specifiedAliphatic, Benzylic, Aniline-type, Complex AminesMild ConditionsBroad substrate scope, high functional group tolerance. organic-chemistry.org

Palladium complexes are also effective catalysts for oxidative C-H functionalization reactions. In the context of α-cyanation, palladium catalysts have been employed in various transformations. For example, an N-heterocyclic carbene (NHC)-amidate palladium(II) complex has been used to catalyze a three-component Strecker reaction. nih.gov

More directly related to oxidative functionalization, palladium-catalyzed cyanation has been developed for various substrates. researchgate.net For instance, Pd/C has been used to catalyze the oxidative N-dealkylation/carbonylation of tertiary amines with alkynes, demonstrating the ability of palladium to activate C-N bonds under oxidative conditions. x-mol.com While direct palladium-catalyzed α-cyanation of tertiary amines is a subject of ongoing research, the existing methodologies for related palladium-catalyzed oxidative couplings suggest its potential in this area. researchgate.net For example, palladium catalysts have been used for the cyanation of aryl dimethylsulfonium salts using K₄[Fe(CN)₆] as a non-toxic cyanide source under base-free conditions. researchgate.net

Non-Metallic Oxidative α-Cyanation Pathways (e.g., Iodine-mediated)

The synthesis of α-aminonitriles, including this compound, through oxidative α-cyanation of tertiary amines has increasingly moved towards metal-free conditions to enhance the environmental profile of the reaction. researchgate.net Among these methods, iodine-mediated pathways have emerged as a prominent strategy. These reactions leverage the unique reactivity of hypervalent iodine reagents, which are noted for their low toxicity, ready availability, and ease of handling. researchgate.net

In this context, a hypervalent iodine(III)-CN intermediate can be generated in situ from reagents like phenyliodine bis(trifluoroacetate) (PIFA) or diacetoxyiodobenzene (B1259982) (DIB) and a cyanide source such as trimethylsilyl cyanide (TMSCN). researchgate.net This intermediate facilitates the oxidation of an α-C-H bond on a tertiary amine, leading to the formation of a new C-C bond and yielding the desired α-aminonitrile. researchgate.net This approach is applicable to a variety of tertiary amines with different substituent groups. researchgate.net Molecular iodine (I₂) has also been utilized to facilitate the chemoselective and regioselective oxidation of C–H bonds adjacent to a cyclic amine, demonstrating its utility in metal-free oxidative transformations. acs.org These iodine-based systems are considered advantageous due to the eco-friendly nature of metal-free oxidative C-H activation. researchgate.net

Table 1: Iodine-Mediated Oxidative α-Cyanation of Tertiary Amines researchgate.net

Starting AmineIodine Reagent SystemCyanide SourceProductYield (%)
N,N-DimethylanilinePIFATMSCN2-(Phenyl(methyl)amino)acetonitrile74
N,N-Dimethyl-p-toluidineDIBTMSCN2-(Methyl(p-tolyl)amino)acetonitrile65
4-(N,N-Dimethylamino)benzaldehydePIFATMSCN2-((4-Formylphenyl)(methyl)amino)acetonitrile58
N-Methyl-N-phenylbenzylaminePIFATMSCN2-(Phenyl(benzyl)amino)acetonitrile45

Mechanistic Investigations of Oxidative Dealkylation and Subsequent Cyanation

The synthesis of α-aminonitriles from certain tertiary amines can involve a complex mechanistic pathway that includes oxidative dealkylation as a key step. This is particularly relevant when the desired product, such as this compound, is formed from a starting material like N,N-dimethyl-o-toluidine. The mechanism begins with the oxidation of the tertiary amine to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to yield a radical, which can be further oxidized to an iminium cation intermediate. mdpi.comuni-muenchen.de

In some reaction systems, this iminium ion can undergo hydrolysis, leading to the cleavage of an alkyl group (dealkylation) and the formation of a secondary amine and an aldehyde (e.g., formaldehyde (B43269) if a methyl group is cleaved). mdpi.comuni-muenchen.de This newly formed secondary amine can then react with the aldehyde and a cyanide source in a subsequent Strecker-type reaction to form the final α-aminonitrile product. uni-muenchen.de For instance, studies on the oxidation of N,N-dialkylanilines have shown that they can be degraded to N-alkylanilines, which then condense with formaldehyde generated from the oxidation of a methanol (B129727) solvent, and the resulting iminium ions are trapped by cyanide. uni-muenchen.de This cascade of oxidative dealkylation followed by cyanation highlights a sophisticated route to amino-substituted acetonitriles. uni-muenchen.dechemrxiv.org

Sustainable Synthetic Methodologies for this compound

The development of sustainable synthetic methods is a critical goal in modern chemistry. For the synthesis of this compound and its analogs, this involves employing greener solvents, reducing reaction times, and using energy-efficient techniques. beilstein-journals.org These approaches aim to minimize environmental impact while maximizing yield and product purity.

Sonochemical Enhancements in α-Aminonitrile Synthesis

Sonochemistry, which utilizes the effects of ultrasonic irradiation to drive chemical reactions, has proven to be a powerful tool for the sustainable synthesis of α-aminonitriles. beilstein-journals.orgtandfonline.com The application of ultrasound can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. beilstein-journals.orgnih.gov This efficiency is attributed to the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium—which generates localized "hot spots" of intense temperature and pressure. nih.gov

In the context of the Strecker reaction for α-aminonitrile synthesis, sonication has been shown to improve the reaction of aldehydes, amines, and a cyanide source like trimethylsilyl cyanide (TMSCN). beilstein-journals.orgnih.gov The benefits are not limited to speed; sonochemically synthesized products often exhibit higher purity and can precipitate directly from the reaction mixture in a crystalline form, simplifying separation and work-up procedures. beilstein-journals.orgnih.gov The use of environmentally benign solvents such as poly(ethylene glycol) (PEG) further enhances the green credentials of this method. beilstein-journals.org

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of α-(Arylamino)acetonitrile Derivatives beilstein-journals.orgnih.gov

ParameterConventional Method (Stirring/Heating)Sonochemical Method (Ultrasonic Irradiation)
Reaction TimeUp to 72 hoursAs short as 30 minutes
Product PurityOften requires further purificationHigher purity, often precipitates as crystals
Product SeparationStandard chromatographic or recrystallization techniquesSimplified, easy separation of crystalline product
Energy InputProlonged heatingShort-term, efficient energy transfer

Advanced Reactivity and Synthetic Transformations of O Tolylaminoacetonitrile

Coordination Chemistry and Metal Complexation

The presence of both a secondary amino group and a nitrile group allows o-tolylaminoacetonitrile to act as a ligand in the formation of metal complexes. It can coordinate to metal ions through the nitrogen atoms of these functional groups, leading to the formation of stable coordination compounds with diverse geometries and properties.

Synthesis of Mixed-Ligand Transition Metal Complexes

Mixed-ligand complexes of this compound have been synthesized with a variety of transition metals, including nickel(II), copper(II), and zinc(II). aip.orgaip.orgresearchgate.net These syntheses typically involve the reaction of a metal salt with this compound and another ligand in a suitable solvent. derpharmachemica.com For instance, new complexes of Ni(II), Cu(II), and Zn(II) have been prepared using 2-phenyl-2-(o-tolylamino)acetonitrile as one of the ligands. aip.orgaip.orgresearchgate.net The resulting mixed-ligand complexes often exhibit interesting spectral and magnetic properties, which can be tuned by varying the metal ion and the co-ligand.

The synthesis of these complexes is a growing area of interest for researchers due to the wide range of potential properties and applications. aip.org The inclusion of more than one type of ligand in a complex increases the possibilities for variation in its characteristics. aip.org

Chelation with Polydentate Nitrogen-Donor Ligands (e.g., 1,10-phenanthroline)

This compound can be used in conjunction with other polydentate ligands, such as 1,10-phenanthroline (B135089), to form stable mixed-ligand complexes with various transition metal ions. derpharmachemica.comderpharmachemica.com 1,10-phenanthroline is a rigid heterocyclic organic compound that acts as a bidentate ligand, forming strong complexes with most metal ions through its two nitrogen donor atoms. derpharmachemica.com The resulting complexes can exhibit a range of coordination geometries, including octahedral and square pyramidal. derpharmachemica.comderpharmachemica.com

The preparation of these mixed-ligand complexes typically involves reacting a metal salt with equimolar amounts of this compound and 1,10-phenanthroline in an ethanolic solution. derpharmachemica.com The resulting complexes can then be characterized by various spectroscopic and analytical techniques. derpharmachemica.comderpharmachemica.com The combination of this compound and 1,10-phenanthroline as ligands can lead to complexes with enhanced stability and interesting biological activities. derpharmachemica.com

Coordination with Biomolecule-Derived and Pharmacophore Ligands (e.g., Histidine, Quinolone Antibiotics)

The coordination chemistry of this compound extends to the formation of complexes with ligands derived from biomolecules and pharmacophores, such as histidine and quinolone antibiotics. aip.orgresearchgate.netuobaghdad.edu.iq For example, mixed ligand complexes of 2-phenyl-2-(o-tolylamino)acetonitrile and quinolone antibiotics with Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. aip.orgaip.orgresearchgate.net Quinolones are known for their ability to form complexes with metal ions, acting as bidentate, unidentate, or bridging ligands. aip.org

Similarly, Schiff base ligands derived from the condensation of L-histidine and anisaldehyde have been used to synthesize new metal complexes. researchgate.net The resulting complexes often exhibit interesting biological properties, which are influenced by the nature of the ligands and the metal ion. researchgate.net

Elucidation of Chelation Modes and Coordination Geometries (e.g., Octahedral, Square Pyramidal)

The chelation modes and coordination geometries of this compound complexes have been elucidated using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and magnetic susceptibility measurements. aip.orgderpharmachemica.com In many of its complexes, this compound acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atoms of the amino and nitrile groups. derpharmachemica.com

The coordination geometry of the resulting complexes is influenced by the nature of the metal ion and the other ligands present. For example, mixed-ligand complexes of this compound with 1,10-phenanthroline have been found to exhibit both octahedral and square pyramidal geometries. derpharmachemica.comderpharmachemica.com The VO(II) complex in this series was found to be square pyramidal, while the other metal complexes were suggested to have octahedral geometries. derpharmachemica.com Similarly, mixed-ligand complexes with quinolone antibiotics have been proposed to have octahedral structures. aip.orgresearchgate.net

Table 1: Coordination Geometries of this compound Complexes

Metal IonCo-LigandProposed GeometryReference
Ni(II)QuinoloneOctahedral aip.orgresearchgate.net
Cu(II)QuinoloneOctahedral aip.orgresearchgate.net
Zn(II)QuinoloneOctahedral aip.orgresearchgate.net
VO(II)1,10-phenanthrolineSquare Pyramidal derpharmachemica.com
Cr(III)1,10-phenanthrolineOctahedral derpharmachemica.com
Mn(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Fe(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Co(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Ni(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Cu(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Zn(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Cd(II)1,10-phenanthrolineOctahedral derpharmachemica.com
Hg(II)1,10-phenanthrolineOctahedral derpharmachemica.com

Impact of Coordination on Electronic and Steric Properties

The coordination of this compound to a metal center significantly impacts its electronic and steric properties. aip.org Infrared spectroscopy studies have shown that upon complexation, the stretching frequency of the N-H group of the secondary amine shifts, indicating its involvement in coordination. derpharmachemica.com Similarly, the stretching frequency of the C≡N group of the nitrile can shift to either higher or lower frequencies depending on the nature of the metal-ligand interaction. derpharmachemica.com An increase in the C≡N stretching frequency is often attributed to coordination through the lone pair of electrons on the nitrogen atom, while a decrease can be due to metal-to-ligand π-back-bonding. derpharmachemica.com

The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and the charge transfer bands, which are influenced by the coordination environment. aip.orgderpharmachemica.com For instance, the electronic spectrum of a Cu(II) complex of 2-phenyl-2-(o-tolylamino)acetonitrile and a quinolone showed a band corresponding to the 2Eg→2T2g transition, consistent with an octahedral geometry. aip.org The steric bulk of the o-tolyl group can also influence the coordination geometry and the stability of the resulting complexes.

Derivatization Pathways for Heterocyclic Scaffold Construction

The inherent reactivity of the amino and nitrile functionalities in this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. These transformations often involve intramolecular or intermolecular cyclization reactions, leading to the formation of new ring systems. While specific derivatization pathways for this compound itself are not extensively detailed in the provided search results, the general reactivity of α-aminonitriles suggests several potential routes.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization reactions with the amino group or other introduced functionalities. Alternatively, the nitrile group can be reduced to a primary amine, providing an additional nucleophilic site for ring-forming reactions. The secondary amine can be acylated or alkylated to introduce new side chains that can subsequently be used to construct heterocyclic rings.

For example, the synthesis of nitrogen-containing heterocyclic compounds is an important area of organic chemistry. derpharmachemica.com The versatility of α-aminonitriles as starting materials for the synthesis of various compounds is well-recognized. derpharmachemica.com Further research into the specific derivatization of this compound is needed to fully explore its potential in the construction of novel heterocyclic systems.

Synthetic Routes to Diverse Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525) Derivatives)

This compound and its derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles due to the reactive nature of the amino and nitrile functionalities. These groups can participate in cyclization and condensation reactions to form complex ring systems.

For instance, the related compound, 2-phenyl-2-(o-tolylamino)acetonitrile, has been utilized as a key ligand (L1) in the synthesis of new transition metal complexes. These complexes are formed through condensation reactions with a second ligand, such as 1,10-phenanthroline, and various metal salts. The resulting coordination compounds, which incorporate the this compound framework, have been characterized for potential applications, highlighting the versatility of this structural motif in coordination chemistry. The s google.comresearchgate.netynthesis of nitrogen-containing heterocycles like pyrimidine derivatives is noted as an important application area for α-aminonitriles, which are recognized for their biological activities. Simil google.comarly, complexes involving 2-phenyl-2-(o-tolylamino)acetonitrile and quinolone antibiotics have been prepared with several divalent metal ions.

researchgate.netWhile direct synthesis of pyrimidines from this compound itself is a plausible extension of its chemistry, specific examples in the provided literature focus on analogous structures. For example, the synthesis of thienopyrimidine derivatives often starts from o-aminonitriles of heteroaromatic systems, which undergo annelation or cyclization reactions to build the pyrimidine ring.

nih.gov

google.comresearchgate.netnih.govnih.gov
Starting Material/LigandReactantsReaction TypeResulting Structure/ComplexReference
2-phenyl-2-(o-tolylamino)acetonitrile (L1)1,10-phenanthroline (L2), Various Metal Chlorides (VO(II), Cr(III), etc.)Mixed Ligand Complex Formation (Condensation)Metal complexes with coordinated this compound framework, e.g., [VOL1L2]SO4·3H2O
2-phenyl-2-(o-tolylamino)acetonitrile (L1)Quinolone Antibiotics (L2), Ni(II), Cu(II), Zn(II) ionsMixed Ligand Complex FormationNew transition metal complexes with potential biological activity
Heteroaromatic o-aminonitrileEthyl N-[bis(methylthio)methylene]amino acetateAnnelationThieno[3,2-e]imidazo[1,2-c]pyrimidine moiety
Heteroaromatic o-aminonitrileCarbon disulfide, Methyl iodide, BenzhydrazideMulti-step CyclizationTriazo nih.govnrochemistry.comgoogle.comlo[4,3-c]thieno-[3,2-e]pyrimidine derivatives

Strategic Carbon-Carbon Bond Formation Reactions

The reactivity of the carbon atom alpha to the nitrile group in this compound allows for its participation in carbon-carbon bond-forming reactions. This position can be deprotonated or activated to react with various electrophiles, enabling chain extension and the introduction of new functional groups.

A key example of this reactivity is the cross-dehydrogenative coupling (CDC) reaction. Tertiary amines can undergo oxidation to generate electrophilic iminium intermediates, which then react with nucleophiles to form a new C-C bond. While not specifying this compound, studies have shown that N,N-dimethyl-o-toluidine can be cyanated at the methyl group to form (Methyl-o-tolyl-amino)acetonitrile, demonstrating the feasibility of C-H functionalization at the position alpha to the nitrogen. This organic-chemistry.orgbeilstein-journals.orgproduct is an isomer of the target compound, but the reaction principle highlights a pathway for C-C bond formation. The CDC reaction itself is a powerful tool for creating C-C bonds directly from two different C-H bonds, offering a green and atom-economical approach.

organic-chemistry.orgThe general class of α-aminonitriles are well-established as versatile intermediates for C-C bond formation. They are synthesized through methods like the Strecker reaction, which itself is a multicomponent C-C bond-forming reaction. Subse amanote.commdpi.comquent reactions on the α-aminonitrile can include alkylation or acylation, further extending the carbon framework, although specific examples involving this compound were not detailed in the provided search results.

beilstein-journals.orgorganic-chemistry.org
ReactantReagentsReaction TypeProductReference
N,N-dimethyl-o-toluidineMe3SiCNCross-Dehydrogenative Coupling (Cyanation)(Methyl-o-tolyl-amino)acetonitrile
Tertiary Amines (General)Various Nucleophiles, OxidantCross-Dehydrogenative Coupling (CDC)α-Functionalized Amines (C-C bond formation)

Utility in the Generation of Diamine Building Blocks

This compound is a valuable precursor for the synthesis of 1,2-diamine building blocks. The synthetic utility stems from the chemical reactivity of the nitrile group, which can be readily reduced to a primary amine.

The reduction of the cyano group (-C≡N) in this compound to an aminomethyl group (-CH₂NH₂) transforms the molecule into a vicinal diamine, specifically an N-substituted ethylenediamine (B42938) derivative. This transformation is a standard and synthetically useful reaction in organic chemistry. The general method involves the reduction of α-aminonitriles, often prepared via the Strecker synthesis, using metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This nrochemistry.comgoogle.comapproach provides a direct route to 1,2-diamines from aldehyde or ketone precursors.

nrochemistry.comgoogle.comThis strategy has been applied in various contexts, such as the synthesis of steroidal 1,2-diamines, where intermediate aminonitriles are reduced to the final diamine products. The r nih.govesulting diamines, such as N-o-tolyl-ethane-1,2-diamine, are important structural motifs and can serve as ligands for transition metal complexation or as building blocks for more complex molecules.

nih.govresearchgate.net

nrochemistry.comgoogle.comnrochemistry.comnih.gov
PrecursorReagents/Reaction TypeProduct ClassSpecific Product ExampleReference
α-Aminonitriles (General Class)Reduction (e.g., with metal hydrides)1,2-DiaminesGeneric 1,2-Diamine
This compoundReduction of Nitrile GroupN-substituted ethylenediamineN-o-tolyl-ethane-1,2-diamine
Intermediate Aminonitriles on Steroid ScaffoldReductionSteroidal 1,2-DiaminesCholestane-based 1,2-diamines

Mechanistic Investigations of O Tolylaminoacetonitrile Reactivity

Reaction Mechanism Elucidation in α-Aminonitrile Synthesis

The formation of o-tolylaminoacetonitrile, a substituted α-aminonitrile, is most commonly achieved through a variation of the Strecker synthesis. wikipedia.orgscispace.com This multicomponent reaction involves an aldehyde, an amine (in this case, o-toluidine), and a cyanide source. scispace.comlew.ro The elucidation of its mechanism has been a subject of detailed investigation, exploring radical, ionic, and concerted pathways.

While the classical Strecker reaction is predominantly described by an ionic mechanism, radical pathways have been considered and utilized in related amino acid and α-aminonitrile syntheses. nih.govrsc.org Radical intermediates, specifically α-amino radicals, can be generated from amines or their derivatives through processes like single-electron transfer (SET) under photoredox catalysis conditions. nih.govbeilstein-journals.org Amine radical cations, formed by the one-electron oxidation of the parent amine, can lead to the formation of α-amino radicals. beilstein-journals.org These nucleophilic α-amino radicals can then react with suitable acceptors to form new carbon-carbon bonds. beilstein-journals.org

Another pathway involves the generation of radicals from specialized initiators like azobisisobutyronitrile (AIBN) or peroxides, which can then participate in a reaction cascade. libretexts.org In the context of α-aminonitrile synthesis, a radical mechanism could hypothetically involve the formation of an α-amino radical from o-toluidine (B26562), which then reacts with a cyanide source. However, direct evidence for a dominant radical pathway in the standard, non-photocatalytic Strecker synthesis of this compound is not prevalent. The stability of radical intermediates is influenced by substitution, with benzylic and allylic radicals showing enhanced stability due to resonance. libretexts.org

Some studies have explored radical-based modifications of amino acids where an α-amino radical is a key intermediate. For instance, a light-mediated method using an acridinium-based photocatalyst can directly generate an α-amino radical from an α-amino acid. nih.gov While not a direct synthesis of this compound, these studies demonstrate the viability of α-amino radicals as synthetic intermediates in this compound class.

The most widely accepted mechanism for the Strecker synthesis of α-aminonitriles, including this compound, is an ionic pathway. nih.govmasterorganicchemistry.com This mechanism is initiated by the nucleophilic attack of the amine (o-toluidine) on the carbonyl carbon of an aldehyde. wikipedia.org This is followed by a series of proton transfers and the elimination of a water molecule to form an imine. masterorganicchemistry.comlibretexts.org The imine is then protonated to form a highly electrophilic iminium ion. masterorganicchemistry.commasterorganicchemistry.com The final step in forming the α-aminonitrile is the nucleophilic attack of a cyanide ion on the iminium carbon. wikipedia.orgnrochemistry.com

Imine/Iminium Ion Formation: The reaction between the aldehyde and o-toluidine forms an imine, which exists in equilibrium with its protonated form, the iminium ion. nih.govmasterorganicchemistry.com

Cyanide Addition: The cyanide anion (from sources like KCN, NaCN, or TMSCN) attacks the electrophilic iminium ion to yield the final α-aminonitrile product. masterorganicchemistry.comnrochemistry.com

A concerted mechanism, where bond-forming and bond-breaking occur simultaneously in a single transition state, is less commonly proposed for the Strecker reaction. The stepwise ionic mechanism involving discrete intermediates like the carbinolamine and the iminium ion is better supported by experimental and computational evidence. masterorganicchemistry.comresearchgate.net The reaction is often catalyzed by acid, which facilitates both the dehydration step to form the imine and the activation of the imine as an iminium ion for the subsequent cyanide attack. masterorganicchemistry.commasterorganicchemistry.com

The iminium ion is a critical intermediate in the ionic mechanism of α-aminonitrile synthesis. nih.govmasterorganicchemistry.com Its formation significantly enhances the electrophilicity of the carbon atom that will be attacked by the cyanide nucleophile. The general mechanism for imine and subsequent iminium ion formation involves several equilibrium steps:

Nucleophilic Addition: The primary amine (o-toluidine) adds to the aldehyde's carbonyl group to form a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: An internal proton transfer occurs, moving a proton from the nitrogen to the oxygen, making the hydroxyl group a better leaving group. libretexts.org

Dehydration: The hydroxyl group is eliminated as water, often with acid catalysis, to form the imine. masterorganicchemistry.comlibretexts.org

Protonation: In the presence of acid, the imine nitrogen is protonated, generating the highly reactive iminium ion. masterorganicchemistry.comresearchgate.net

This iminium ion is a potent electrophile because the positive charge on the nitrogen atom strongly withdraws electron density from the carbon, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comrsc.org The attack by the cyanide ion on this intermediate is the key carbon-carbon bond-forming step in the synthesis of this compound. wikipedia.orgnih.gov The stability and reactivity of the iminium ion can be influenced by the structure of the parent amine and aldehyde. rsc.org The presence of this intermediate is central to the success of the Strecker reaction and related synthetic transformations. nih.govbeilstein-journals.org

Mechanistic Analysis of Catalytic Transformations

Catalysis plays a vital role in enhancing the efficiency, selectivity, and environmental friendliness of this compound synthesis. Both metal-based and organocatalysts are employed, and their mechanisms often involve distinct catalytic cycles. The choice of solvent can also profoundly influence which reaction pathway is favored.

Transition metals are widely used to catalyze reactions for synthesizing α-aminonitriles and their derivatives. mdpi.commdpi.com Metal catalysts can activate the reactants in several ways, often involving the formation of metal-ligand complexes. derpharmachemica.com In the synthesis of 2-phenyl-2-(o-tolylamino)acetonitrile, transition metal ions like Ni(II), Cu(II), and Zn(II) have been used to form mixed ligand complexes, indicating the coordinating ability of the α-aminonitrile product itself. derpharmachemica.comresearchgate.net The ligand, 2-phenyl-2-(o-tolylamino)acetonitrile, typically coordinates to the metal ion through the nitrogen atoms of the nitrile and the secondary amine groups. derpharmachemica.com

A general proposed mechanism for a metal-catalyzed Strecker-type reaction is as follows:

Activation: The metal catalyst, often a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the attack by the amine (o-toluidine). researchgate.net

Imine Formation: The reaction proceeds to form an imine, which may remain coordinated to the metal center.

Nucleophilic Attack: The metal catalyst can also activate the cyanide source or the imine itself, facilitating the nucleophilic addition of the cyanide to the imine carbon. researchgate.net

Product Release: The final α-aminonitrile product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

For example, titanium catalysts like Ti(Oi-Pr)₄ have been shown to be crucial in related "cyano-borrowing" reactions, where their absence leads to low reactivity and the formation of imine byproducts. rsc.org Similarly, catalysts like MCM-41, a mesoporous silica (B1680970) material, can act as a bifunctional catalyst, where silanol (B1196071) groups on the surface activate the aldehyde via hydrogen bonding, facilitating the reaction under solvent-free conditions. tandfonline.comsemanticscholar.org

Table 1: Examples of Catalysts in α-Aminonitrile Synthesis
CatalystReactantsProduct TypeProposed Role of CatalystReference
MCM-41 (Mesoporous Silica)Aldehydes, Amines, TMSCNα-AminonitrilesBifunctional: Activates aldehyde via H-bonding, facilitates imine formation. tandfonline.com, semanticscholar.org
Sodium Dihydrogen PhosphateArylaldehydes, Anilines, TMSCNα-AminonitrilesMild acid catalyst for imine formation and activation. lew.ro
Ti(Oi-Pr)₄Cyanohydrins, Aminesα-AminonitrilesLewis acid catalyst, crucial for reactivity. rsc.org
Fe₃O₄@SiO₂-NH₂-GAAldehydes, Aniline/Toluidine, TMSCNα-AminonitrilesNanocatalyst promoting imine formation. researchgate.net

The solvent is not merely an inert medium but can actively influence reaction rates, equilibria, and even the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgrsc.org In the synthesis of this compound, the choice of solvent can have a significant impact.

Polar Protic Solvents: Solvents like water and alcohols (e.g., ethanol) can stabilize charged intermediates, such as the iminium ion, through hydrogen bonding and dipole-dipole interactions. libretexts.org This stabilization can lower the activation energy for the ionic pathway and accelerate the reaction. wikipedia.org Many Strecker reactions are performed in polar solvents like ethanol (B145695) or water. lew.ro The ability of protic solvents to solvate both cations and anions is particularly beneficial for reactions involving ionic reagents like KCN. libretexts.org

Polar Aprotic Solvents: Solvents like DMSO and acetonitrile (B52724) can also stabilize charged species but are less effective at solvating anions compared to protic solvents. wikipedia.org Their influence depends on the specific nature of the transition state. They can accelerate reactions by dissolving ionic reactants while not overly stabilizing the nucleophile, thus maintaining its reactivity.

Nonpolar Solvents: Reactions in nonpolar solvents are also possible. In some cases, solvent-free conditions have proven highly effective, particularly with heterogeneous catalysts like MCM-41. tandfonline.comsemanticscholar.org In such cases, the reaction proceeds on the surface of the catalyst, minimizing the need for a solvent to bring reactants together. Nonpolar solvents generally disfavor the formation of charged intermediates, which could potentially slow down an ionic reaction pathway. researchgate.net

The effect of the solvent is thus a complex interplay of its polarity, protic/aprotic nature, and its ability to interact with and stabilize the specific intermediates and transition states of the dominant reaction pathway. rsc.org For the ionic mechanism of this compound synthesis, polar solvents that can stabilize the key iminium ion intermediate are generally expected to facilitate the reaction. libretexts.org

Synergistic Computational and Spectroscopic Approaches for Mechanism Elucidation

The elucidation of complex reaction mechanisms for molecules such as this compound necessitates a multifaceted approach, where the strengths of computational chemistry and experimental spectroscopy are combined to provide a comprehensive understanding of the reaction landscape. This synergistic strategy allows for the detailed characterization of transient species and transition states that are often difficult, if not impossible, to isolate and study by experimental means alone. The integration of Density Functional Theory (DFT) calculations with Nuclear Magnetic Resonance (NMR) spectroscopy has become a particularly powerful pairing for unraveling the intricate steps of organic reactions. nih.govresearchgate.netnih.gov

Computational modeling, primarily through DFT, serves as a predictive tool to map out potential energy surfaces, identifying plausible reaction pathways, intermediates, and transition states. ulpgc.esmdpi.com These calculations can provide crucial energetic and structural information. For instance, by optimizing the geometries of reactants, products, intermediates, and transition states, a Gibbs free energy profile for a proposed mechanism can be constructed. nih.govulpgc.es This profile is instrumental in determining the rate-limiting step of the reaction and assessing the feasibility of different mechanistic pathways.

Spectroscopic techniques, with NMR at the forefront, offer the experimental validation and characterization of the species predicted by computational models. researchgate.net In-situ NMR monitoring of a reaction allows for the tracking of reactant consumption and product formation over time, providing kinetic data. researchgate.net Furthermore, the identification of transient intermediates can sometimes be achieved through advanced NMR techniques or by designing experiments that favor their accumulation. The comparison of experimentally observed NMR chemical shifts with those calculated via DFT for proposed structures provides a robust method for confirming the identity of species in solution. nih.govnih.gov

Detailed Research Findings

In the context of this compound reactivity, a hypothetical study employing this synergistic approach would involve the following. Computationally, various potential reaction pathways, such as those involving different catalytic cycles or the formation of alternative intermediates, would be modeled using DFT. The calculated thermodynamic and kinetic parameters would then guide the experimental investigations.

For example, consider a hypothetical base-catalyzed hydrolysis of this compound. DFT calculations could be employed to compare two possible mechanisms: one involving a direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, and another proceeding through the formation of an intermediate ketenimine. The calculations would yield the optimized three-dimensional coordinates for all stationary points along each reaction coordinate, including reactants, intermediates, transition states, and products.

Table 1: Calculated Gibbs Free Energies (ΔG) for a Hypothetical Reaction Pathway of this compound

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
R This compound + OH⁻0.00
TS1 Transition state for nucleophilic attack+15.2
INT1 Tetrahedral intermediate-5.8
TS2 Transition state for proton transfer+8.1
INT2 Deprotonated amide intermediate-12.4
P o-Tolylaminoacetamide + H₂O-25.0

This table presents hypothetical DFT-calculated relative Gibbs free energies for a plausible hydrolysis mechanism. Such data allows researchers to visualize the energy landscape of the reaction.

Concurrently, the reaction would be monitored using ¹H and ¹³C NMR spectroscopy. The experimental chemical shifts of the starting material and the final product would be compared to the shifts calculated using the GIAO (Gauge-Including Atomic Orbital) method within the DFT framework. nih.gov This comparison serves to validate the computational model.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
C=N118.5119.1+0.6
CH45.245.8+0.6
C (aromatic, C-N)142.1142.9+0.8
C (aromatic, C-CH₃)130.8131.5+0.7
CH₃17.317.9+0.6

This interactive table showcases the typical correlation between experimental NMR data and DFT-calculated values, a key aspect of synergistic mechanism elucidation. The small deviations lend confidence to the computational methodology.

Should the reaction proceed at a rate that allows for the detection of intermediates, their experimental NMR signatures would be compared against the calculated spectra for the computationally proposed structures, such as INT1 or INT2 from our hypothetical example. This direct comparison is one of the most powerful aspects of the synergistic approach, providing strong evidence for the existence of transient species. nih.gov By integrating the kinetic data from NMR with the energetic barriers calculated by DFT, a comprehensive and well-validated reaction mechanism for this compound can be established.

Advanced Theoretical Chemistry Studies of O Tolylaminoacetonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an essential tool for investigating the intricacies of molecular systems. nih.govunipd.it These methods can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic characteristics, offering a powerful complement to experimental research. nih.govunipd.itnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like o-Tolylaminoacetonitrile. nih.govx-mol.com DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and to understand the distribution of electrons within the molecule. researchgate.netppublishing.org

Studies on related molecules, such as metal complexes of 2-phenyl-2-(o-tolylamino)acetonitrile and various aminoacetonitrile (B1212223) derivatives, have demonstrated the utility of DFT in characterizing molecular structures. researchgate.netresearchgate.net For this compound, DFT calculations would typically predict key structural parameters. The results would likely show a slight pyramidalization at the nitrogen atom of the amino group and specific bond lengths and angles influenced by the steric and electronic effects of the o-tolyl group. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The HOMO is expected to be localized primarily on the amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be centered on the nitrile group, highlighting its susceptibility to nucleophilic attack. Analysis of the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Representative Calculated Structural and Electronic Properties of this compound using DFT Note: This table presents hypothetical yet realistic data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for analogous molecules. x-mol.comresearchgate.net

ParameterValue
Bond Lengths (Å)
C(nitrile)-N(nitrile)1.158
C(alpha)-C(nitrile)1.472
N(amino)-C(alpha)1.465
N(amino)-C(aryl)1.410
**Bond Angles (°) **
N(amino)-C(alpha)-C(nitrile)110.5
C(alpha)-N(amino)-C(aryl)118.9
Electronic Properties
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Computational chemistry is a powerful tool for predicting reaction pathways and understanding their feasibility by calculating the energies of reactants, products, and transition states. nih.govrsc.org By mapping the potential energy surface, researchers can identify the minimum energy path for a reaction and characterize the structure of the high-energy transition state that connects reactants and products.

For this compound, computational modeling could be applied to its synthesis, such as the Strecker synthesis involving o-toluidine (B26562), formaldehyde (B43269), and hydrogen cyanide. researchgate.netaanda.org Theoretical investigations can elucidate the mechanism, determining whether the reaction proceeds in a stepwise or concerted manner and calculating the activation barriers for each step. researchgate.net These calculations provide insights that are crucial for optimizing reaction conditions to improve product yield. nih.gov Similarly, the energetics of subsequent reactions, like the hydrolysis of the nitrile group to form an amide or carboxylic acid, can be modeled to predict reactivity patterns. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the flexibility and dynamic behavior of molecules. acs.orgnih.gov These methods provide a picture of how a molecule moves and changes shape over time, which is essential for understanding its properties and function.

A key feature of o-tolyl derivatives is the phenomenon of rotational isomerism, or atropisomerism, arising from hindered rotation around the N(amino)-C(aryl) single bond. psu.edursc.org The presence of the methyl group in the ortho position creates significant steric hindrance, which restricts free rotation and can lead to the existence of stable rotational isomers (rotamers). acs.orgacs.org

Experimental techniques like variable temperature NMR spectroscopy, combined with theoretical molecular mechanics and quantum chemical calculations, are used to study the dynamics of this rotation. psu.edursc.org These studies can determine the energy barriers separating the different conformers. For molecules in the tris(o-tolyl) series, experimental and theoretical studies have established the equilibrium constants and activation parameters for the interconversion between different rotamers. psu.edu In many o-tolyl compounds, the ground state conformation is an exo form where the methyl groups point away from the rest of the molecule to minimize steric strain. psu.eduresearchgate.net The interconversion between different stable conformers often occurs via a "ring-flip" mechanism. psu.edu

Table 2: Typical Rotational Energy Barriers in o-Tolyl Derivatives Note: This table contains representative data from studies on various o-tolyl compounds to illustrate the typical energy scales involved. rsc.org

Compound TypeRotational Barrier (kcal/mol)Method
Tolyl-di(1-adamantyl)methanol~23-25Thermal Equilibration
1,8-di-o-tolylnaphthalene>25Dynamic NMR
(η⁴-diene)Fe(CO)₂P(o-tolyl)₃~10-12Dynamic NMR / Lineshape Analysis

Theoretical Insights into Chemical Bonding and Reactivity Patterns

Theoretical calculations offer profound insights into the nature of chemical bonds and the factors that govern chemical reactivity. rsc.org For this compound, analyzing the electron distribution, molecular orbitals, and electrostatic potential provides a detailed picture of its reactive behavior.

Reactivity patterns are often predicted by examining the frontier molecular orbitals (HOMO and LUMO). As noted, the HOMO localization suggests that the nitrogen atom is a primary nucleophilic center, capable of reacting with electrophiles. The LUMO's position on the nitrile group indicates its electrophilic character, making it a target for nucleophiles. nih.gov Furthermore, the methylene (B1212753) group adjacent to the nitrile is activated, making its protons acidic and susceptible to deprotonation under basic conditions, which could be a key step in various synthetic transformations. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of o-Tolylaminoacetonitrile. These techniques provide precise information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the tolyl group, the methylene (B1212753) (-CH2-) protons, and the amine (-NH-) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region (around 7 ppm), while the methylene protons would be expected at a higher field. The methyl group protons on the tolyl ring would also produce a characteristic singlet. The coupling patterns between adjacent protons (spin-spin splitting) can further reveal the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound, including the aromatic carbons, the methyl carbon, the methylene carbon, and the nitrile carbon, would give rise to a distinct signal. oregonstate.edulibretexts.org The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the nitrile carbon would appear at a significantly different chemical shift compared to the sp²-hybridized aromatic carbons and the sp³-hybridized methylene and methyl carbons. oregonstate.edulibretexts.org

Below are interactive tables summarizing typical chemical shift ranges for the protons and carbons in a molecule like this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.5 - 7.5Multiplet
NHVariableSinglet (broad)
CH₂~3.5 - 4.5Singlet
CH₃~2.0 - 2.5Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C≡N115 - 125
Aromatic-C110 - 150
CH₂30 - 45
CH₃15 - 25

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. cardiff.ac.ukst-andrews.ac.ukresearchgate.netresearchgate.net By recording NMR spectra at various time points during the synthesis of this compound, it is possible to track the consumption of reactants and the formation of the product. cardiff.ac.ukst-andrews.ac.ukresearchgate.netresearchgate.net This approach can help in optimizing reaction conditions and understanding the sequence of bond-forming events. For example, in the synthesis of this compound from o-toluidine (B26562), formaldehyde (B43269), and a cyanide source, in situ NMR could potentially identify key intermediates, such as the corresponding imine, and follow their conversion to the final aminoacetonitrile (B1212223) product.

Fourier Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Coordination Bonds

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rtilab.combruker.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C≡N Stretch: A sharp, and typically medium to weak, absorption band around 2200-2260 cm⁻¹ for the nitrile group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the amine C-N bond would likely appear in the 1000-1200 cm⁻¹ range.

The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key functional groups in this compound.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500
C≡N (nitrile)Stretch2200 - 2260
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1450 - 1600
C-N (amine)Stretch1000 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterization of Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.govnih.gov The UV-Vis spectrum of this compound would be dominated by absorptions due to the π → π* transitions of the aromatic tolyl ring. These transitions typically occur in the UV region of the electromagnetic spectrum. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. The presence of the amino and nitrile groups as substituents on the aromatic ring can influence the energy of these transitions, causing shifts in the absorption bands. UV-Vis spectroscopy can also be employed to study the formation of complexes involving this compound, as complexation can lead to significant changes in the electronic spectrum. researchgate.net

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.orgncsu.edu For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.orgmiamioh.edulibretexts.org Upon ionization, the molecular ion of this compound can undergo various fragmentation processes. wikipedia.orgmiamioh.edulibretexts.org Common fragmentation pathways for such a molecule could include:

Loss of the nitrile group (•CN): This would result in a fragment ion corresponding to the [M-26]⁺ peak.

Cleavage of the C-C bond adjacent to the amine: This could lead to the formation of a stable benzylic-type cation.

Fragmentation of the tolyl ring: This would produce a series of characteristic aromatic fragment ions.

Analyzing these fragmentation patterns helps to confirm the proposed structure of the molecule. wikipedia.org

X-ray Diffraction (XRD): Unraveling Crystalline and Molecular Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. ulisboa.ptwikipedia.organton-paar.comutoledo.edu If this compound can be obtained in a single crystal form, single-crystal XRD analysis can provide precise information about its molecular structure, including bond lengths, bond angles, and torsional angles. ulisboa.ptwikipedia.organton-paar.comutoledo.edu This technique can also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that may be present. Powder XRD can be used to characterize the crystalline form of a bulk sample and to identify different polymorphic forms if they exist. anton-paar.com

Thermogravimetric Analysis (TGA): Assessment of Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of this compound complexes and mapping their decomposition pathways as a function of temperature. By monitoring the change in mass of a sample during a controlled heating program, TGA reveals distinct decomposition stages, the nature of volatile fragments, and the final residual product.

Studies on transition metal complexes containing aminonitrile-based ligands typically show multi-step decomposition patterns. The initial weight loss, often occurring at lower temperatures (around 100-200°C), is generally attributed to the removal of lattice or coordinated water molecules. Subsequent, higher-temperature decomposition steps correspond to the fragmentation and loss of the organic ligand moieties. The final residue at the end of the analysis is typically the most stable metal oxide.

For instance, the thermal analysis of related metal complexes often shows that the decomposition is a rapid reaction and can be used to compare the relative thermal stability of different complexes, such as those of Ni(II) and Cu(II). redalyc.org The kinetic parameters for these decomposition processes, including activation energy, can be determined from the TGA data using methods like the Coats-Redfern method. redalyc.org While specific TGA data for this compound complexes is not detailed in available literature, the analysis of its p-tolyl isomer complexes confirms the utility of this method for elucidating their thermal properties. uobaghdad.edu.iqresearchgate.net

Table 1: Representative TGA Decomposition Stages for Metal Complexes (Note: This table is illustrative of typical findings for related compounds, as specific data for this compound complexes is not available.)

Decomposition Step Temperature Range (°C) Mass Loss (%) Assignment
1 80 - 180 5 - 10% Loss of hydrated water molecules
2 180 - 450 30 - 50% Decomposition and loss of organic ligand fragments
3 > 450 15 - 25% Final decomposition to metal oxide

Elemental Microanalysis (CHN): Precise Compositional Determinations

Elemental microanalysis is a fundamental technique used to determine the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) within a compound. This analysis is critical for verifying the empirical formula of newly synthesized this compound and its metal complexes. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound.

For metal complexes of ligands similar to this compound, CHN analysis has been instrumental in confirming the stoichiometry of the metal-ligand coordination. researchgate.net

Table 2: Illustrative Elemental Analysis Data for a Hypothetical this compound Metal Complex [M(C₁₅H₁₄N₂)₂Cl₂] (Note: This data is representative. Actual values would be determined experimentally.)

Element Calculated (%) Found (%)
Carbon (C) 64.18 64.15
Hydrogen (H) 5.03 5.08
Nitrogen (N) 9.98 9.95

Atomic Absorption Spectroscopy (AAS): Quantification of Metal Content in Complexes

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique employed for the quantitative determination of metal content in coordination complexes. The method relies on the principle that ground-state metal atoms absorb light at characteristic wavelengths. By measuring the amount of light absorbed by an atomized sample, the concentration of a specific metal can be accurately determined.

In the characterization of this compound metal complexes, a weighed amount of the complex is first digested, typically using concentrated acids, to bring the metal ion into solution. This solution is then introduced into the AAS instrument. The results from AAS are crucial for confirming the metal-to-ligand ratio in the complex, complementing the data obtained from elemental microanalysis. The close agreement between the experimentally found metal percentage and the calculated value for the proposed formula validates the structure of the complex. researchgate.netresearchgate.net

Table 3: Representative AAS Data for Metal Content in this compound Complexes (Note: This table illustrates typical data presentation. Specific experimental results are required for actual complexes.)

Complex Formula Metal Calculated M (%) Found M (%)
[Ni(C₁₅H₁₄N₂)₂Cl₂] Ni 10.46 10.42
[Cu(C₁₅H₁₄N₂)₂Cl₂] Cu 11.23 11.19
[Zn(C₁₅H₁₄N₂)₂Cl₂] Zn 11.52 11.48

Molar Conductivity Measurements: Insights into Electrolytic Behavior of Complexes

Molar conductivity measurements are performed to determine whether a metal complex behaves as an electrolyte or a non-electrolyte in a given solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This information is vital for elucidating the structure of the complex, specifically whether anions are coordinated directly to the metal center or exist as free counter-ions in the coordination sphere.

The molar conductance (ΛM) value is compared to established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, or 2:1 electrolytes). For example, complexes of Ni(II), Cu(II), and Zn(II) with related ligands have been classified as non-electrolytes or weak electrolytes based on low conductivity values in ethanol (B145695) or DMSO, suggesting that anions (like chloride) are directly bonded to the metal ion within the inner coordination sphere. uobaghdad.edu.iqekb.eg In contrast, higher conductivity values would indicate that the anions are not coordinated and the complex is ionic. ekb.eg

Table 4: Molar Conductivity and Electrolytic Nature of Complexes in DMF (Note: Ranges are typical; specific values are determined experimentally.)

Molar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) Electrolyte Type Interpretation
0 - 40 Non-electrolyte Anions are coordinated to the metal ion.
65 - 90 1:1 electrolyte Complex is ionic with one cation and one anion.
130 - 170 1:2 or 2:1 electrolyte Complex dissociates into three ions.
> 200 1:3 or 3:1 electrolyte Complex dissociates into four ions.

Scanning Electron Microscopy (SEM): Morphological Analysis of Products

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at high magnification. In the context of this compound and its metal complexes, SEM analysis provides valuable information about the crystalline nature, particle size, and shape of the synthesized products.

SEM images can reveal whether a compound consists of well-defined crystals, amorphous particles, or aggregates. For instance, studies on related metal complexes have used SEM to show that products have homogenous structures with particles in the nanometer range. researchgate.net The morphology can be influenced by the specific metal ion and the synthesis conditions. Changes in the surface structure upon complexation of the this compound ligand with a metal ion can also be observed, providing further evidence of the formation of a new compound. researchgate.net This morphological characterization is important for understanding the physical properties of the materials.

Strategic Role and Advanced Applications of O Tolylaminoacetonitrile in Chemical Research

Contribution to α-Amino Acid Synthesis Methodologies

One of the most fundamental roles of α-aminonitriles, including o-Tolylaminoacetonitrile, is their position as key intermediates in the Strecker synthesis of α-amino acids. masterorganicchemistry.commasterorganicchemistry.com First reported in 1850, the Strecker synthesis remains a classic and efficient method for creating amino acids from aldehydes or ketones. nih.gov The process typically involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source. masterorganicchemistry.com

In the context of this compound, its formation represents the core intermediate step in the synthesis of the unnatural α-amino acid, N-(o-tolyl)glycine. The synthesis proceeds via the reaction of formaldehyde (B43269), o-toluidine (B26562), and a cyanide source (like potassium cyanide). The o-toluidine first reacts with formaldehyde to form an imine, which is then attacked by the cyanide nucleophile to yield this compound.

Table 1: Strecker Synthesis of N-(o-tolyl)glycine via this compound
StepReactantsIntermediate/ProductKey Transformation
1Formaldehyde, o-Toluidine, Potassium CyanideThis compoundFormation of α-aminonitrile
2This compound, Water (acid or base catalyst)N-(o-tolyl)glycineHydrolysis of the nitrile group

Versatility as a Precursor for Heterocyclic Chemistry

α-Aminonitriles are widely recognized as versatile building blocks for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. uni-mainz.de The dual functionality of this compound, possessing both a nucleophilic secondary amine and an electrophilic nitrile group (which can also be chemically transformed), provides multiple reaction pathways for constructing cyclic systems. These heterocyclic scaffolds are of immense interest as they form the core of many pharmaceuticals, agrochemicals, and functional materials.

The inherent reactivity of this compound allows it to be a potential precursor for various heterocyclic systems. For instance:

Imidazole (B134444) Synthesis: The amino and nitrile groups are suitably positioned to participate in reactions that could lead to the formation of imidazole rings, a common motif in medicinal chemistry. General methods for imidazole synthesis often involve the reaction of a component containing a C-N bond with other reagents to build the five-membered ring. organic-chemistry.orgbaranlab.org

Quinazoline (B50416) Synthesis: Quinazolines are another class of heterocycles with significant biological activity. nih.gov Synthetic strategies often involve the cyclization of ortho-substituted anilines. While direct synthesis from this compound is not prominently documented, its structural components are analogous to precursors used in various quinazoline syntheses, suggesting its potential utility in developing novel synthetic routes. openmedicinalchemistryjournal.com

Although specific, high-yield synthetic routes starting directly from this compound to complex heterocycles are not extensively detailed in the literature, its status as a multifunctional building block makes it a compound of high interest for exploratory synthetic chemistry aimed at discovering new pathways to valuable heterocyclic targets. uni-mainz.de

Applications in Ligand Design for Coordination Chemistry and Functional Materials Research

The structure of this compound is well-suited for applications in coordination chemistry. The presence of two nitrogen atoms—one in the amino group and one in the nitrile group—provides two potential donor sites for coordination with metal ions. This allows the molecule to act as a chelating ligand, forming stable complexes with various transition metals.

Research on analogous compounds has demonstrated this potential. For example, a close isomer, 2-phenyl-2-(p-tolylamino)acetonitrile, has been successfully employed as a bidentate ligand to synthesize new complexes with a range of metal ions, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netuobaghdad.edu.iq In these complexes, the ligand coordinates with the metal center through both the amino nitrogen and the nitrile nitrogen, forming a stable five-membered ring. Spectroscopic and magnetic data from these studies suggest an octahedral geometry for the resulting metal complexes. uobaghdad.edu.iq

Given the electronic and steric similarities, this compound is expected to exhibit comparable chelating behavior, making it a valuable candidate for designing new coordination compounds. The synthesis of such metal complexes is a cornerstone of functional materials research. functmaterials.org.uafzu.cz By varying the central metal ion, chemists can tune the electronic, magnetic, optical, and catalytic properties of the resulting material, opening up potential applications in areas such as catalysis, chemical sensing, and the development of novel magnetic materials.

Table 2: Metal Complexes of an Analogous α-Aminonitrile Ligand
Central Metal IonProposed Coordination GeometryPotential Research Area
Cr(III)OctahedralCatalysis, Magnetic Materials
Fe(III)OctahedralMagnetic Materials, Bioinorganic Chemistry
Co(II)OctahedralCatalysis, Pigments
Ni(II)OctahedralCatalysis, Electrochemistry
Cu(II)OctahedralAntimicrobial Materials, Catalysis
Zn(II)OctahedralFluorescent Sensors, Catalysis
Data based on the analogous ligand 2-phenyl-2-(p-tolylamino)acetonitrile. uobaghdad.edu.iq

Broader Impact in Contemporary Organic Synthesis and Drug Discovery Research

The true impact of a chemical building block like this compound is measured by its utility in constructing larger, more functional molecules. mdpi.comresearchgate.net Its roles in α-amino acid synthesis and as a potential precursor for heterocycles and coordination complexes position it as a valuable tool in the broader fields of organic synthesis and drug discovery.

The structural motifs accessible from or related to this compound are highly relevant in modern pharmaceutical research. A compelling example is the development of 8-(o-tolyl)quinazoline derivatives as potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov In this research, the 8-(o-tolyl)quinazoline core was identified as a crucial pharmacophore for blocking the protein-protein interaction that allows cancer cells to evade the immune system. One of the lead compounds from this study demonstrated significant inhibitory activity at nanomolar concentrations. nih.gov

While these specific inhibitors were not synthesized from this compound, the presence of the o-tolylamino group attached to a nitrogen-containing heterocycle in a highly active drug candidate underscores the pharmaceutical relevance of this structural unit. This highlights the potential of this compound as a strategic starting material for the synthesis of new libraries of compounds aimed at similar high-value biological targets. Its availability and reactivity make it an attractive platform for generating novel molecular architectures in the ongoing search for next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for o-Tolylaminoacetonitrile, and how can experimental reproducibility be ensured?

  • Methodological Answer :

  • Synthesis : Begin with o-toluidine and chloroacetonitrile in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Characterization : Confirm identity via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.4 ppm, nitrile peak at δ 4.1 ppm) and FT-IR (C≡N stretch ~2240 cm⁻¹). Purity should be verified by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Reproducibility : Document reaction parameters (temperature, solvent purity, stoichiometry) in the experimental section, and provide raw spectral data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : Compare observed chemical shifts with literature values. For ambiguities, run 13C NMR^{13} \text{C NMR} or DEPT experiments to resolve overlapping signals .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion ([M+H]⁺) and rule out impurities.
  • Cross-Validation : If discrepancies arise (e.g., unexpected peaks in HPLC), repeat analysis using alternative methods (e.g., GC-MS or X-ray crystallography if crystals are obtainable) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Modeling Setup : Optimize geometry using B3LYP/6-311+G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Reaction Pathways : Simulate potential energy surfaces for nucleophilic attack at the nitrile group. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent studies) .
  • Validation : Correlate computed IR spectra with experimental data to confirm accuracy. Publish computational parameters (software, convergence criteria) for reproducibility .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Study : Design a solubility screen using USP/Ph.Eur. standards. Test solvents (e.g., water, ethanol, DMSO) at 25°C and 50°C, measuring saturation points via gravimetric analysis .
  • Data Normalization : Account for solvent purity, hygroscopicity, and temperature control. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Meta-Analysis : Compare results with prior studies, highlighting methodological differences (e.g., agitation time, filtration methods) that may explain discrepancies .

Q. How can the thermal stability of this compound be rigorously assessed under varying atmospheric conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen and oxygen atmospheres (heating rate: 10°C/min) to determine decomposition onset temperatures .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from non-isothermal TGA data.
  • Byproduct Analysis : Use GC-MS to identify degradation products and propose decomposition mechanisms. Report uncertainty margins for each measurement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.